1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride, also known as 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .
Mode of Action
The interaction of this compound with its targets results in diverse biological activities. This compound exerts its effects by interacting with the biochemical pathways of the target organisms or cells .
Biochemical Pathways
This compound affects various biochemical pathways. The exact pathways and their downstream effects are subject to the specific target and the biological context. It is known that this compound has a broad range of biological activities, indicating that it may interact with multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. Given its diverse biological activities, this compound likely induces a variety of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride typically involves the hydrogenation of isoquinoline. This process can be carried out using various catalysts and conditions. One common method involves the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be hydrogenated to form decahydroisoquinoline.
Substitution: It can undergo N-alkylation reactions with halo acetophenones to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and palladium or platinum catalyst.
Substitution: Halo acetophenones for N-alkylation reactions.
Major Products
Oxidation: Corresponding nitrone.
Reduction: Decahydroisoquinoline.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride can be compared with other similar compounds, such as:
Quinocarcin: An antitumor antibiotic with a similar tetrahydroisoquinoline scaffold.
Saframycins: Another family of antitumor antibiotics with structural similarities.
Naphthyridinomycin: A compound with a related structure and biological activity.
These compounds share the tetrahydroisoquinoline core but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZTXWVJZMVLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-73-7 | |
Record name | Isoquinoline, 6-hydroxy-1,2,3,4-tetrahydro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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